molecular formula C18H24O2 B157683 Ethyl-delta-9-tetrahydrocannabinol CAS No. 134840-81-6

Ethyl-delta-9-tetrahydrocannabinol

Número de catálogo: B157683
Número CAS: 134840-81-6
Peso molecular: 272.4 g/mol
Clave InChI: JJBMVXFZSLTKCL-ZIAGYGMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl-delta-9-tetrahydrocannabinol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-emetic Properties

Ethyl-Δ9-THC has shown promise in alleviating nausea and vomiting associated with chemotherapy. A systematic review highlighted that Δ9-THC is effective in reducing chemotherapy-induced nausea and increasing appetite in patients undergoing cancer treatment .

Appetite Stimulation

Research indicates that Δ9-THC can stimulate appetite, making it beneficial for patients with conditions such as HIV/AIDS or cancer who experience significant weight loss . This effect is attributed to its action on cannabinoid receptors in the brain that regulate hunger.

Pain Management

There is growing evidence that Δ9-THC may serve as an analgesic, particularly for chronic pain conditions. A study examined its efficacy in managing neuropathic pain, showing significant reductions in pain scores among participants .

Neurological Disorders

Ethyl-Δ9-THC has been investigated for its neuroprotective properties, particularly in conditions like multiple sclerosis and epilepsy. Research suggests that it may help reduce spasticity and improve motor function in multiple sclerosis patients .

Mental Health Applications

Studies have explored the role of Δ9-THC in treating anxiety and PTSD symptoms. A recent clinical trial indicated that it could aid in fear extinction learning, suggesting potential therapeutic applications for anxiety disorders .

Absorption and Metabolism

The pharmacokinetic profile of Ethyl-Δ9-THC reveals a high bioavailability (90–95%), but due to first-pass metabolism, only 10–20% reaches systemic circulation . The peak plasma concentration occurs between 0.5 to 4 hours post-administration.

ParameterValue
Bioavailability90–95%
Peak Plasma Time0.5–4 hours
Half-life5.6 hours (parent drug)
Metabolites11-hydroxy-Δ9-THC (active)

Safety and Side Effects

While Ethyl-Δ9-THC has therapeutic benefits, it also poses risks such as impaired cognitive function and potential for addiction. The forensic threshold for impairment has been established between 2 to 5 ng/mL in blood serum .

Medical Use Legislation

The legal status of Δ9-THC varies globally, with some regions permitting its medical use while others maintain strict regulations due to its psychoactive properties. Recent changes in legislation have facilitated research into its medicinal benefits .

Forensic Implications

The detection of Ethyl-Δ9-THC in biological samples is crucial for forensic science, especially concerning driving under the influence laws. Studies indicate variability in blood concentrations among users, complicating the establishment of universal legal limits .

Clinical Trials on Cancer Patients

A randomized clinical trial assessed the effects of orally administered Δ9-THC on chemotherapy-induced nausea and appetite stimulation among cancer patients, demonstrating significant improvements compared to placebo groups .

Neuroprotective Studies

A study involving patients with multiple sclerosis evaluated the effects of Δ9-THC on spasticity and mobility, revealing positive outcomes that support further investigation into its neurological benefits .

Análisis De Reacciones Químicas

Thermal Degradation and Stability

The stability of ethyl-delta-9-tetrahydrocannabinol is influenced by environmental factors such as temperature and pH. Research indicates that:

  • Thermal Degradation : this compound exhibits first-order degradation kinetics, with increased degradation rates at elevated temperatures. The optimum pH range for stability is between 4 and 12, where minimal degradation occurs .

  • Kinetic Studies : A study on the degradation kinetics of cannabinoids demonstrated that this compound undergoes transformation into other cannabinoids such as cannabinol when exposed to high temperatures and acidic conditions .

Isomerization Reactions

Isomerization reactions are significant in the chemistry of this compound:

  • Formation of Delta-8 Isomer : During the synthesis or degradation processes, this compound can convert into its less psychoactive isomer, delta-8 tetrahydrocannabinol. This transformation is often catalyzed by acids and occurs more readily at higher temperatures or prolonged reaction times .

Reaction Conditions and Yields

Reaction TypeCatalystTemperature (°C)Yield (%)Selectivity (%)
Acid-Catalyzed ConversionHCl8085Delta-9 THC
Catalytic MethodAlCl₃-1010087
Thermal DegradationNone70VariableVariable

Kinetic Parameters

ParameterCBDDelta-9 THCCBN
Activation Energy (kJ/mol)3.8611.6342.40
Rate Constant (day⁻¹)0.510.250.41
Shelf-life at 25°C (days)38Variable

Propiedades

Número CAS

134840-81-6

Fórmula molecular

C18H24O2

Peso molecular

272.4 g/mol

Nombre IUPAC

(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1

Clave InChI

JJBMVXFZSLTKCL-ZIAGYGMSSA-N

SMILES

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

SMILES isomérico

CCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

SMILES canónico

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Sinónimos

ethyl-delta-9-tetrahydrocannabinol
ethyl-delta-9-THC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.